(2,4,5-trifluorophenyl)methyl 2,4,5-trifluorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,4,5-trifluorophenyl)methyl 2,4,5-trifluorobenzoate is a fluorinated organic compound It is characterized by the presence of trifluoromethyl groups attached to both the phenyl and benzoate moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4,5-trifluorophenyl)methyl 2,4,5-trifluorobenzoate typically involves the esterification of 2,4,5-trifluorobenzoic acid with (2,4,5-trifluorophenyl)methanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(2,4,5-trifluorophenyl)methyl 2,4,5-trifluorobenzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoromethyl groups can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the ester group can yield the corresponding alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out under mild conditions with the use of catalysts like palladium or copper.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions include substituted derivatives, carboxylic acids, and alcohols, depending on the type of reaction and reagents used.
Scientific Research Applications
(2,4,5-trifluorophenyl)methyl 2,4,5-trifluorobenzoate has several scientific research applications:
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique fluorinated structure.
Industry: The compound is used in the production of specialty chemicals and advanced materials with unique properties such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of (2,4,5-trifluorophenyl)methyl 2,4,5-trifluorobenzoate involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting their activity or altering their function.
Pathways Involved: The presence of trifluoromethyl groups can enhance the compound’s binding affinity to its targets, leading to more potent biological effects. The exact pathways depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
2,4,5-Trifluorobenzyl Bromide: This compound is similar in structure but contains a bromine atom instead of the ester group.
α-Trifluoromethylstyrene Derivatives: These compounds are versatile intermediates in the synthesis of complex fluorinated molecules and have applications in various fields.
Uniqueness
(2,4,5-trifluorophenyl)methyl 2,4,5-trifluorobenzoate is unique due to its dual trifluoromethyl substitution on both the phenyl and benzoate moieties. This structural feature imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it valuable in various scientific and industrial applications.
Properties
IUPAC Name |
(2,4,5-trifluorophenyl)methyl 2,4,5-trifluorobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6F6O2/c15-8-3-12(19)10(17)1-6(8)5-22-14(21)7-2-11(18)13(20)4-9(7)16/h1-4H,5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRTIXNUNMWMRJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)F)COC(=O)C2=CC(=C(C=C2F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6F6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.